molecular formula C14H21NO2 B7791936 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B7791936
M. Wt: 235.32 g/mol
InChI Key: IRWSLTSAQIJKQL-UHFFFAOYSA-N
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Description

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of an isopropyl group and two methoxy groups attached to the isoquinoline core

Preparation Methods

The synthesis of 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and isopropyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The mixture is heated under reflux conditions to facilitate the alkylation reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its fully reduced form.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its role as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of neurological disorders and other medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter synthesis and degradation. The exact molecular targets and pathways are still under investigation, but studies suggest its potential role in modulating dopaminergic and serotonergic systems.

Comparison with Similar Compounds

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the isopropyl group, which may result in different biological activities and chemical reactivity.

    1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic properties.

    1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Features a benzyl group, which significantly alters its chemical and biological properties.

Properties

IUPAC Name

6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWSLTSAQIJKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=CC(=C(C=C2CCN1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydro-1-isopropyl-6,7-dimethoxyisoquinoline was prepared by a procedure analogous to that described in example 4 for 1.2,3,4-tetrahydro-1-cyclopropyl-6,7-dimethoxy- isoquinoline but substituting in the first step isobutyryl chloride for cyclopropylcarbonyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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